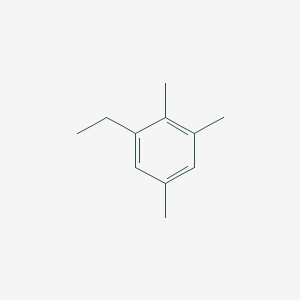
Benzene, 1-ethyl-2,3,5-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-ethyl-2,3,5-trimethyl-: is an aromatic hydrocarbon with the molecular formula C11H16 It is a derivative of benzene, where the benzene ring is substituted with one ethyl group and three methyl groups at positions 1, 2, 3, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method for synthesizing benzene derivatives involves the Friedel-Crafts alkylation reaction. In this process, benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Transalkylation: Another method involves the transalkylation of xylene over a solid acid catalyst.
Industrial Production Methods: Industrial production of Benzene, 1-ethyl-2,3,5-trimethyl- typically involves large-scale chemical processes that optimize yield and purity. These methods often use continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Substitution: Benzene, 1-ethyl-2,3,5-trimethyl- undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Halogenation: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst (e.g., FeCl3) are used for halogenation.
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) are typical oxidizing agents.
Major Products Formed:
Nitration: Nitro derivatives of Benzene, 1-ethyl-2,3,5-trimethyl-.
Halogenation: Halogenated derivatives, such as chloro or bromo compounds.
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Pharmaceuticals: The compound can serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring aromatic building blocks.
Industry:
Chemical Manufacturing: It is used in the production of other chemicals, including dyes, resins, and plastics.
Mechanism of Action
The mechanism of action for Benzene, 1-ethyl-2,3,5-trimethyl- in chemical reactions typically involves the formation of a positively charged benzenonium intermediate during electrophilic substitution reactions . This intermediate is stabilized by the electron-donating effects of the ethyl and methyl groups, which facilitate the substitution process.
Comparison with Similar Compounds
Benzene, 1,2,3-trimethyl- (Hemimellitene): This compound has three methyl groups at positions 1, 2, and 3.
Benzene, 1,3,5-trimethyl- (Mesitylene): This compound has three methyl groups at positions 1, 3, and 5.
Benzene, 1-ethyl-3,5-dimethyl-: This compound has one ethyl group and two methyl groups at positions 1, 3, and 5.
Uniqueness: Benzene, 1-ethyl-2,3,5-trimethyl- is unique due to its specific substitution pattern, which can influence its reactivity and physical properties. The presence of both ethyl and methyl groups can enhance its solubility in organic solvents and affect its boiling and melting points compared to other similar compounds.
Properties
CAS No. |
54120-62-6 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
1-ethyl-2,3,5-trimethylbenzene |
InChI |
InChI=1S/C11H16/c1-5-11-7-8(2)6-9(3)10(11)4/h6-7H,5H2,1-4H3 |
InChI Key |
GGYNNCOYZVGAPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















